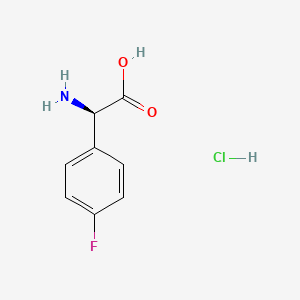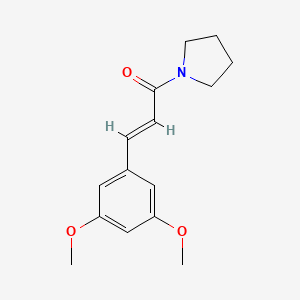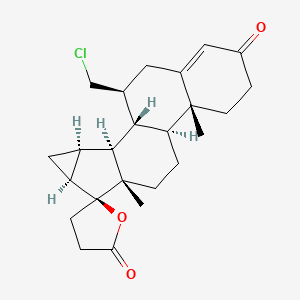
DL-Glyceraldehyde-1-d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Glyceraldehyde-1-d is a deuterium-labeled form of glyceraldehyde, a simple monosaccharide. It is an important compound in biochemical research due to its role as an intermediate in various metabolic pathways. The presence of deuterium, a stable isotope of hydrogen, makes it particularly useful in studies involving metabolic tracing and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Glyceraldehyde-1-d can be synthesized through the deuteration of glyceraldehyde. One common method involves the reduction of deuterated dihydroxyacetone using a suitable reducing agent. The reaction typically requires a deuterium source, such as deuterium oxide (D2O), and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced in bulk by chemical companies that specialize in isotopically labeled compounds. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
DL-Glyceraldehyde-1-d undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyceric acid.
Reduction: It can be reduced to glycerol.
Condensation: It can participate in aldol condensation reactions to form more complex sugars.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Condensation: Aldol condensation typically requires a base such as sodium hydroxide (NaOH) or an acid catalyst.
Major Products
Oxidation: Glyceric acid.
Reduction: Glycerol.
Condensation: More complex sugars like hexoses and pentoses.
Scientific Research Applications
DL-Glyceraldehyde-1-d is widely used in scientific research due to its unique properties:
Chemistry: It is used in studies involving reaction mechanisms and isotope effects.
Biology: It serves as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
Medicine: It is used in research on metabolic disorders and the development of diagnostic tools.
Industry: It is used in the synthesis of isotopically labeled compounds for various applications
Mechanism of Action
DL-Glyceraldehyde-1-d exerts its effects primarily through its involvement in metabolic pathways. The deuterium label allows researchers to trace its incorporation and transformation in biochemical reactions. It interacts with enzymes involved in glycolysis and other metabolic processes, providing insights into the dynamics of these pathways .
Comparison with Similar Compounds
Similar Compounds
DL-glyceraldehyde: The non-deuterated form of glyceraldehyde.
D-glyceraldehyde: The enantiomer of glyceraldehyde.
L-glyceraldehyde: The other enantiomer of glyceraldehyde
Uniqueness
DL-Glyceraldehyde-1-d is unique due to the presence of the deuterium label, which makes it particularly valuable in studies requiring isotopic tracing. This allows for more precise tracking of metabolic pathways and reaction mechanisms compared to its non-deuterated counterparts .
Properties
IUPAC Name |
1-deuterio-2,3-dihydroxypropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-MICDWDOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
